1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214575
InChI: InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-2,5H,3-4H2,(H,12,13)
SMILES:
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

CAS No.:

Cat. No.: VC16214575

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile -

Specification

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 1-oxo-3,4-dihydro-2H-isoquinoline-6-carbonitrile
Standard InChI InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key KWKIILPTVPFJCV-UHFFFAOYSA-N
Canonical SMILES C1CNC(=O)C2=C1C=C(C=C2)C#N

Introduction

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a synthetic organic compound with a molecular formula of C10H8N2O and a molar mass of 172.18 g/mol . It belongs to the class of isoquinolines, which are heterocyclic compounds known for their diverse biological activities and applications in pharmaceutical research. This compound is particularly noted for its structural features, which include a tetrahydroisoquinoline ring system with a carbonyl group at the 1-position and a nitrile group at the 6-position.

Synthesis and Preparation

The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile typically involves multi-step organic reactions. Although specific synthesis methods are not detailed in the available literature, compounds of similar structure often require careful selection of starting materials and reaction conditions to achieve optimal yields and purity.

Biological and Pharmaceutical Applications

While specific biological activities of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile are not extensively documented, compounds within the isoquinoline class are known for their potential in medicinal chemistry. Isoquinolines have been explored for various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. The presence of a nitrile group in this compound could offer opportunities for further chemical modification to enhance its biological activity.

Research Findings and Future Directions

Research on isoquinoline derivatives often focuses on their potential as lead compounds for drug development. The structural diversity within this class allows for the exploration of different biological targets, which could be beneficial for developing new therapeutic agents. Future studies on 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile might involve assessing its biological activity, optimizing its synthesis, and exploring its potential applications in pharmaceutical research.

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